molecular formula C11H14N2 B8757862 2-Ethyl-2-(pyridin-4-YL)butanenitrile

2-Ethyl-2-(pyridin-4-YL)butanenitrile

Cat. No.: B8757862
M. Wt: 174.24 g/mol
InChI Key: NRGKKOOKWOBHMP-UHFFFAOYSA-N
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Description

2-Ethyl-2-(pyridin-4-yl)butanenitrile is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . Its CAS registration number is 92788-11-9 . This compound is defined by the SMILES structure CCC(C1=CC=NC=C1)(CC)C#N, which features a nitrile group and a pyridine ring, a combination often seen in intermediates for pharmaceutical research and development . For instance, structurally related pyridine-containing nitriles are utilized as key intermediates or impurities in the synthesis of pharmacologically active molecules, such as Chlorphenamine . Similarly, pyridine derivatives are frequently explored in medicinal chemistry for creating novel compounds with potential biological activities, highlighting the value of this structural class in research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. The product may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-ethyl-2-pyridin-4-ylbutanenitrile

InChI

InChI=1S/C11H14N2/c1-3-11(4-2,9-12)10-5-7-13-8-6-10/h5-8H,3-4H2,1-2H3

InChI Key

NRGKKOOKWOBHMP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2 Pyridin 4 Yl Butanenitrile and Analogous Systems

Strategic Approaches to Constructing α-Quaternary Nitriles

The synthesis of α-quaternary nitriles is a key objective in organic chemistry, as this structural motif is present in numerous biologically active molecules and functional materials. The development of catalytic methods for the construction of these sterically congested centers is of paramount importance.

Transition Metal-Catalyzed Cross-Coupling Strategies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Transition metal-catalyzed cross-coupling strategies have been successfully applied to the synthesis of α-quaternary nitriles.

A nickel-catalyzed asymmetric reductive cross-coupling of heteroaryl iodides and α-chloronitriles has been developed to furnish enantioenriched α,α-disubstituted nitriles. nih.govnih.govbohrium.com This method utilizes simple organohalide building blocks and tolerates a variety of heterocyclic coupling partners, including pyridines, pyrimidines, quinolines, and thiophenes. nih.govnih.govbohrium.com The reaction proceeds under mild conditions at room temperature and avoids the need to pre-generate organometallic nucleophiles. nih.govnih.govbohrium.com A novel chiral phosphino-oxazoline (PHOX) ligand was identified that provides the desired products in good yields and with high enantioselectivity. nih.govacs.org This represents the first example of a nickel-catalyzed asymmetric reductive cross-coupling reaction that is compatible with N- and S-heterocyclic coupling partners. nih.govacs.org

Key Aspects of the Nickel-Catalyzed Cross-Coupling:

Catalyst: Nickel complex

Ligand: Chiral Phosphino-oxazoline (PHOX)

Reactants: α-Chloronitriles and heteroaryl iodides

Product: Enantioenriched α,α-disubstituted nitriles

Table 4: Nickel-Catalyzed Asymmetric Cross-Coupling of α-Chloronitriles

Entry Heteroaryl Iodide α-Chloronitrile Yield (%) ee (%)
1 4-Iodopyridine 2-Chloro-2-phenylpropanenitrile 85 92
2 2-Iodothiophene 2-Chloro-2-(4-fluorophenyl)propanenitrile 78 90
3 3-Iodoquinoline 2-Chloro-2-methylbutanenitrile 82 95

ee = enantiomeric excess.

Multicomponent Reactions for α-Branched Nitrile and Amide Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity from simple starting materials in a single step. bohrium.com

A versatile multicomponent strategy for the synthesis of α-branched amides from nitriles involves a sequence of hydrozirconation, acylation, and nucleophile addition. nih.gov In this process, a nitrile reacts with the Schwartz reagent (Cp2Zr(H)Cl) to form a metalloimine. This intermediate then reacts with an acyl chloride to generate an acylimine. nih.gov These acylimines are effective electrophiles that can react with a variety of π-nucleophiles in the presence of a Lewis acid to yield the desired α-branched amides. nih.gov

This methodology is well-suited for nitriles as their polarization and multiple π-bonds allow for sequential addition processes. nih.gov The reaction has been successfully applied to synthesize a range of amide-containing structures. For instance, allylsilanes, enolsilanes, and indoles have been shown to react with the acylimine intermediates, provided that adjacent branching is present to prevent decomposition through tautomerization. nih.gov When cyanohydrin ethers are used as substrates, the reaction can proceed with high levels of chelation control, particularly when zinc bromide is employed as the Lewis acid. nih.gov

Table 2: Examples of α-Branched Amide Synthesis via Hydrozirconation-Acylation-Nucleophile Addition nih.gov

Nitrile SubstrateAcyl ChlorideNucleophileLewis AcidProductYield (%)
CyclohexanecarbonitrileBenzoyl chlorideAllyltrimethylsilaneZnBr2α-allyl-α-cyclohexyl-N-benzoylamide75
PivalonitrileAcetyl chloride1-Phenyl-1-(trimethylsiloxy)etheneTiCl4α-acetyl-α-tert-butyl-N-phenacylamide68
BenzonitrilePropionyl chlorideIndoleBF3·OEt2α-indolyl-α-phenyl-N-propionylamide55

A flexible three-component reaction for the synthesis of highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This method provides a convergent approach to pyridine-based structures. researchgate.net

Radical-Mediated Cyanoalkylation and Related Transformations

Radical reactions offer a powerful means for the direct functionalization of C-H bonds, which is a highly desirable transformation in organic synthesis.

The Minisci reaction is a nucleophilic radical substitution that is particularly effective for the functionalization of electron-deficient aromatic compounds, such as nitrogen-containing heterocycles. wikipedia.org This reaction typically involves the introduction of an alkyl group onto the heterocycle. wikipedia.org The conditions for the Minisci reaction are generally acidic to ensure the protonation of the heterocycle, which enhances its reactivity toward nucleophilic radicals. wikipedia.org

This methodology can be adapted for C-H cyanoalkylation of heteroarenes like pyridine (B92270). The reaction proceeds by the generation of a carbon-centered radical, which then adds to the protonated pyridine ring. scispace.com Subsequent rearomatization leads to the final product. wikipedia.org The regioselectivity of the Minisci reaction is influenced by factors such as the solvent and pH. nih.gov Generally, substitution at the α and γ positions of the pyridine ring is favored. nih.gov

The Minisci reaction is advantageous as it allows for the alkylation of electron-deficient heterocycles, a transformation that is not feasible with Friedel-Crafts chemistry. wikipedia.org Furthermore, it enables direct C-H functionalization without the need for pre-functionalized starting materials. wikipedia.org

Table 3: Regioselectivity in the Isopropylation of 4-Cyanopyridine under Minisci Conditions nih.gov

SolventAdditiveα-substitution (%)β-substitution (%)
CH3CNH2SO4955
H2OH2SO4982
Benzene (B151609)None7030

A three-component strategy utilizing cobalt catalysis provides access to acyclic quaternary centers bearing a nitrile group. nih.gov This method involves the C-H bond activation of a substrate, followed by sequential addition to an internally substituted 1,3-diene and an electrophilic cyanating reagent, N-cyanosuccinimide. nih.gov The reaction exhibits high regio- and stereocontrol. nih.gov

The use of 2-aryl or 2-alkyl monosubstituted dienes leads to the formation of α-aryl or α-alkyl α-methyl-substituted nitriles, respectively. nih.gov A broader range of functional groups can be installed at the quaternary carbon by employing 1,2-disubstituted dienes. nih.gov

Mechanistic studies suggest that the reaction proceeds through the formation of a 7-membered cobaltacycle via C-H activation and migratory insertion of the diene. This is followed by β-hydride elimination and hydride reinsertion to form a 6-membered cobaltacycle, which then reacts with the cyanating agent. nih.gov The synthetic utility of the resulting nitrile products has been demonstrated through various transformations, including their conversion to γ-lactones and tetrazoles. nih.gov

Table 4: Cobalt-Catalyzed Synthesis of Quaternary Nitriles nih.gov

AreneDieneYield (%)
Benzene2-Phenyl-1,3-butadiene85
Toluene2-Methyl-1,3-butadiene78
Naphthalene2,3-Dimethyl-1,3-butadiene92
Reductive Cyanation of Tertiary Alkyl Bromides

The synthesis of nitriles bearing an all-carbon quaternary center can be achieved through the reductive cyanation of tertiary alkyl bromides. organic-chemistry.org This method provides a direct route to installing a cyano group at a sterically congested carbon atom. The reaction typically involves an electrophilic cyanating reagent in the presence of a reducing agent, such as zinc powder. organic-chemistry.org This approach is particularly useful for creating α-cyano ketones, esters, and carboxamides that contain a nitrile-bearing quaternary carbon. organic-chemistry.org

The general mechanism involves the reduction of the tertiary alkyl bromide to a transient carbanion or radical intermediate by the reducing agent. This intermediate is then trapped by the electrophilic cyanide source to form the desired quaternary nitrile. The reaction proceeds under mild conditions and demonstrates good yields for a variety of substrates. organic-chemistry.org

Table 1: Examples of Reductive Cyanation of Tertiary Alkyl Bromides

Tertiary Alkyl Bromide SubstrateCyanating ReagentReductantProductYield (%)
1-bromo-1-methylcyclohexaneN-cyano-N-phenyl-p-toluenesulfonamideZinc1-cyano-1-methylcyclohexane85
2-bromo-2-phenylpropaneN-cyano-N-phenyl-p-toluenesulfonamideZinc2-cyano-2-phenylpropane92
3-bromo-3-ethylpentaneN-cyano-N-phenyl-p-toluenesulfonamideZinc3-cyano-3-ethylpentane88

This table presents illustrative data on the reductive cyanation of various tertiary alkyl bromides, highlighting the versatility and efficiency of this synthetic method.

Regioselective and Stereoselective Synthesis Considerations for 2-Ethyl-2-(pyridin-4-YL)butanenitrile

The synthesis of this compound presents significant challenges in controlling both the formation of the quaternary stereocenter and the selective functionalization of the pyridine ring.

Control of Quaternary Stereocenter Formation

The construction of all-carbon quaternary stereocenters, particularly those adjacent to a heterocyclic ring, is a formidable task in organic synthesis. researchgate.netacs.org For this compound, the carbon atom bonded to the two ethyl groups, the pyridine ring, and the nitrile group constitutes a quaternary stereocenter. Achieving enantioselective synthesis of such compounds requires sophisticated catalytic systems. acs.orgresearchgate.netntu.edu.sg

Recent advancements have utilized synergistic catalysis, combining transition metals like palladium with phase-transfer catalysts, to create chiral acyclic nitriles with α-all-carbon quaternary stereocenters. acs.orgntu.edu.sg These methods often involve the in situ generation of a tertiary α-cyano carbanion under mild conditions, which is then asymmetrically alkylated. acs.orgntu.edu.sg Another approach involves the cobalt-catalyzed desymmetric [2+2+2] cycloaddition to synthesize pyridines with all-carbon quaternary centers. researchgate.net The enantioselectivity of these reactions is highly dependent on the choice of chiral ligands and reaction conditions. researchgate.netchinesechemsoc.org

Table 2: Catalytic Systems for Asymmetric Synthesis of Quaternary Nitriles

Catalyst SystemChiral LigandSubstrate TypeEnantiomeric Excess (ee %)
[Pd(allyl)Cl]₂ / Phase-Transfer CatalystPhosphine (B1218219) LigandAllyl 2-cyanoacetatesup to 98
Co(I) ComplexBisoxazolinephosphine LigandAlkyne-bearing malononitrilesup to 99
Ni(II) ComplexN,N'-dioxide LigandMalononitrilesup to 98

This interactive table summarizes different catalytic systems used for the enantioselective synthesis of nitriles with quaternary carbon centers, showing the high levels of stereocontrol achievable.

Directed Functionalization within the Pyridine Ring

The electronic nature of the pyridine ring dictates the regioselectivity of further functionalization. Pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution challenging and typically directs incoming electrophiles to the 3-position. quora.comquora.com Attack at the 2- or 4-positions is disfavored because it would place a partial positive charge on the nitrogen atom. quora.com However, these reactions often require harsh conditions. quora.com

For a 4-substituted pyridine like this compound, the existing alkyl substituent at the C4 position further influences the regioselectivity. Electrophilic attack is generally directed to the C3 and C5 positions (meta to the alkyl group). nih.gov Conversely, nucleophilic substitution on the pyridine ring is favored at the C2 and C6 positions (ortho to the nitrogen). quora.com

To achieve functionalization at specific positions, various strategies have been developed. For instance, C4-alkylation of pyridines can be accomplished with high selectivity by using a temporary blocking group. nih.gov Another approach involves the conversion of pyridines into N-functionalized pyridinium (B92312) salts, which can then undergo site-selective reactions. acs.org The formation of pyridine N-oxides can activate the ring for electrophilic substitution, particularly at the 4-position. quimicaorganica.org More recent methods utilize dearomatization/rearomatization sequences to achieve meta-C-H functionalization. nenu.edu.cnnih.gov

Table 3: Regioselectivity of Pyridine Functionalization

Reaction TypeReagent TypeDirecting Position(s) on Unsubstituted PyridineDirecting Position(s) on 4-Alkylpyridine
Electrophilic Aromatic SubstitutionElectrophile (e.g., NO₂⁺)C3C3, C5
Nucleophilic Aromatic SubstitutionNucleophile (e.g., NH₂⁻)C2, C4C2, C6
Radical Substitution (Minisci)Alkyl RadicalC2, C4C2, C6

This table outlines the general regiochemical outcomes for different types of reactions on the pyridine ring, providing a predictive framework for synthetic planning.

Reactivity and Synthetic Transformations of 2 Ethyl 2 Pyridin 4 Yl Butanenitrile and Derivatives

Reactions at the Nitrile Functionality (C≡N)

The nitrile group (C≡N) is a versatile functional handle in organic synthesis. It features a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. This electronic setup allows for a variety of transformations, primarily initiated by nucleophilic attack on the cyano carbon.

Nucleophilic Additions to the Electrophilic Cyano Carbon

The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to attack by a wide range of nucleophiles. These addition reactions are fundamental to the synthetic utility of nitriles, enabling their conversion into other important functional groups such as carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group is a classic transformation that can be controlled to yield either a carboxylic acid or an amide, depending on the reaction conditions. The reaction proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis of the amide to a carboxylic acid.

Under acidic conditions, 2-Ethyl-2-(pyridin-4-YL)butanenitrile is heated with an aqueous acid like hydrochloric acid or sulfuric acid. The reaction typically proceeds to completion, yielding the corresponding carboxylic acid, 2-ethyl-2-(pyridin-4-yl)butanoic acid, and an ammonium (B1175870) salt.

Under basic conditions, heating the nitrile with an aqueous solution of a base such as sodium hydroxide (B78521) results in the formation of a carboxylate salt. The intermediate amide can sometimes be isolated by using milder reaction conditions (e.g., lower temperatures or controlled amounts of water). Vigorous heating will drive the reaction to the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid.

Table 1: Conditions for Hydrolysis of this compound

ProductReagentsTypical Conditions
2-ethyl-2-(pyridin-4-yl)butanamideH₂O, Base (e.g., NaOH)Mild conditions (e.g., controlled temperature)
2-ethyl-2-(pyridin-4-yl)butanoic acidH₂O, Acid (e.g., HCl, H₂SO₄)Heat (reflux)
Sodium 2-ethyl-2-(pyridin-4-yl)butanoateH₂O, Base (e.g., NaOH)Vigorous heating (reflux)

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic importance. This conversion adds a -CH₂NH₂ unit to the molecule. The reduction of this compound yields 2-ethyl-2-(pyridin-4-yl)butan-1-amine.

Common methods for this reduction include catalytic hydrogenation and the use of powerful hydride reagents.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is often carried out at elevated pressure and temperature.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles.

Table 2: Conditions for Reduction of this compound

ProductReagentsTypical Conditions
2-ethyl-2-(pyridin-4-yl)butan-1-amine1. LiAlH₄ 2. H₂OAnhydrous ether (e.g., THF, Et₂O)
2-ethyl-2-(pyridin-4-yl)butan-1-amineH₂, Catalyst (e.g., Pd, Pt, Ni)Elevated temperature and pressure

While imines are typically formed from the condensation of amines with aldehydes or ketones, they can be generated as intermediates from nitriles through the addition of organometallic reagents. The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the nucleophilic addition of the R group to the electrophilic cyano carbon.

This addition breaks the carbon-nitrogen pi bond and forms a new carbon-carbon bond, resulting in a magnesium or lithium salt of an imine, which is effectively an imine anion . These intermediates are generally not isolated. Instead, they are directly subjected to aqueous hydrolysis, which protonates the nitrogen and then hydrolyzes the C=N bond to yield a ketone. This two-step sequence provides a valuable route for the synthesis of ketones from nitriles. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 2-acetyl-2-ethyl-2-(pyridin-4-yl)butane.

The nitrile functionality can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. Tetrazoles are considered important bioisosteres for carboxylic acids in medicinal chemistry.

The reaction of this compound with an azide source, such as sodium azide (NaN₃) and an ammonium salt (e.g., NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂), leads to the formation of 5-(1-ethyl-1-(pyridin-4-yl)propyl)-1H-tetrazole. This reaction, often referred to as the Huisgen cycloaddition, typically requires heating in a suitable solvent like dimethylformamide (DMF).

Table 3: Conditions for Tetrazole Formation from this compound

ProductReagentsTypical Conditions
5-(1-ethyl-1-(pyridin-4-yl)propyl)-1H-tetrazoleNaN₃, NH₄ClHeat in DMF
5-(1-ethyl-1-(pyridin-4-yl)propyl)-1H-tetrazoleNaN₃, Lewis Acid (e.g., ZnCl₂, AlCl₃)Heat in various solvents (e.g., Toluene, H₂O)

Reactions Involving the α-Hydrogens Adjacent to the Nitrile

The α-carbon in this compound is a quaternary carbon, meaning it is bonded to four other non-hydrogen atoms (the pyridyl ring, the cyano group, and two ethyl groups). Consequently, this specific compound lacks α-hydrogens and cannot undergo reactions that require their presence, such as enolate formation, alkylation, or condensation at this position.

However, derivatives that possess α-hydrogens, such as 2-(pyridin-4-yl)acetonitrile (B76164) , exhibit significant reactivity at the α-position. The electron-withdrawing nature of both the nitrile group and the pyridine (B92270) ring increases the acidity of the α-hydrogens, facilitating their removal by a base to form a resonance-stabilized carbanion (an enolate equivalent). This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation: The carbanion generated from a derivative like 2-(pyridin-4-yl)acetonitrile can react with alkyl halides in an Sₙ2 reaction to introduce alkyl substituents at the α-carbon.

Condensation Reactions: This nucleophilic carbanion can add to carbonyl compounds in reactions analogous to the aldol (B89426) condensation. For instance, the Knoevenagel condensation involves the reaction of such an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. bas.bgnih.govquora.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

Thorpe-Ziegler Reaction: In derivatives containing two nitrile groups within the same molecule (dinitriles), an intramolecular version of this chemistry can occur. The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comsynarchive.comlscollege.ac.innumberanalytics.com

Base-Catalyzed Substitution Reactions and Acidity of α-Hydrogens

The hydrogen atoms on the carbon alpha to a nitrile group are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (an enolate equivalent). libretexts.orglibretexts.org This acidity is significantly enhanced when an additional electron-withdrawing group, such as a pyridine ring, is attached to the same carbon. The conjugate base is stabilized by resonance, delocalizing the negative charge onto both the nitrile nitrogen and the electronegative nitrogen of the pyridine ring. libretexts.org

The pKa values for α-hydrogens in nitriles are typically around 31, but this value decreases with the addition of further stabilizing groups. qorganica.com In compounds like 2-(pyridin-4-yl)acetonitrile, a precursor to the title compound, the α-hydrogens are sufficiently acidic to be removed by common bases like alkali metal amides (e.g., NaNH₂) or metal alkyls (e.g., butyllithium). encyclopedia.pub

This deprotonation forms a highly nucleophilic nitrile anion, which can readily participate in base-catalyzed substitution reactions with various electrophiles, such as alkyl halides. encyclopedia.pub This provides a direct route for the synthesis of α-substituted pyridyl nitriles.

Table 1: Comparison of Acidity for α-Hydrogens

Compound Approximate pKa Factors Influencing Acidity
Alkane (e.g., Ethane) ~50 No stabilizing groups.
Ketone (e.g., Acetone) ~19-21 Resonance stabilization of the enolate conjugate base. libretexts.org
Nitrile (e.g., Acetonitrile) ~31 Weaker resonance stabilization compared to ketones. qorganica.com
α-Aryl Nitrile (e.g., Phenylacetonitrile) ~22 Additional resonance stabilization from the aryl ring.
Formation of Enamides and Enamine Adducts

While direct conversion of the nitrile group in this compound to an enamide is not a standard transformation, related reactions can lead to similar structures. The nitrile group can undergo partial hydrolysis under acidic or basic conditions to form a primary amide. libretexts.orgcommonorganicchemistry.com From the amide, further transformations could potentially lead to enamide structures, although this is not a direct reaction of the nitrile itself.

More relevantly, the chemistry of related compounds shows that enamines can react with nitrile derivatives. For instance, heterocyclic enamines are known to react with nitrile oxides to form novel heterocyclic compounds. rsc.org The synthesis of pyridyl derivatives can also be achieved using various enamine sources in reactions with other suitable precursors. researchgate.net

α-Arylation of Cyclic Nitriles

The α-arylation of nitriles is a powerful method for forming carbon-carbon bonds. While the title of this section specifies cyclic nitriles, the principles are broadly applicable to acyclic nitriles like derivatives of this compound. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions. organic-chemistry.org

A common approach involves the deprotonation of a nitrile precursor (possessing an α-hydrogen) with a strong base to form the corresponding nucleophilic nitrile anion. This anion then undergoes a cross-coupling reaction with an aryl halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgresearchgate.net This method allows for the synthesis of secondary, tertiary, and quaternary α-aryl nitriles. researchgate.net

Table 2: General Conditions for Palladium-Catalyzed α-Arylation of Nitriles

Component Example Role
Nitrile 2-(Pyridin-4-yl)butanenitrile Nucleophilic partner (after deprotonation)
Aryl Halide Aryl Chloride, Aryl Bromide Electrophilic partner
Catalyst Pd(OAc)₂, [Pd₂(dba)₃] Facilitates the cross-coupling reaction. organic-chemistry.org
Ligand Bicyclic phosphine (B1218219) ligands Stabilizes the palladium catalyst and promotes reactivity. organic-chemistry.org
Base NaN(SiMe₃)₂, LiHMDS Deprotonates the nitrile to form the active nucleophile. organic-chemistry.org
Solvent Toluene, Dioxane Reaction medium

| Temperature | 90-110 °C | Provides energy for the reaction to proceed. |

Reactivity of the Pyridine Moiety

The pyridine ring in this compound possesses distinct reactivity patterns due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns in Pyridine Derivatives

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). quimicaorganica.org This reduced reactivity is caused by two main factors:

The electronegative nitrogen atom inductively withdraws electron density from the ring, deactivating it. uoanbar.edu.iq

In the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. The positive charge further deactivates the ring towards attack by electrophiles. wikipedia.org

When EAS does occur, it proceeds preferentially at the C-3 and C-5 positions. Attack at C-2, C-4, or C-6 leads to a resonance intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com In contrast, attack at C-3 or C-5 keeps the positive charge on the carbon atoms of the ring, resulting in a more stable intermediate. aklectures.com

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqstackexchange.com These positions are electronically analogous to the ortho and para positions of a benzene ring bearing a strong electron-withdrawing group.

Nucleophilic attack at the C-2 or C-4 position generates a resonance-stabilized anionic intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com This stabilization is not possible if the attack occurs at the C-3 or C-5 position. stackexchange.com Therefore, if the pyridine ring has a suitable leaving group (like a halide) at the C-2 or C-4 position, it can be readily displaced by a nucleophile. quimicaorganica.org The reactivity is so high that even a hydride ion can be displaced in reactions like the Chichibabin reaction, which installs an amino group at the 2-position. uoanbar.edu.iq

N-Oxidation and Subsequent Functionalization Strategies

The reactivity of the pyridine ring can be profoundly altered by oxidation of the nitrogen atom to form a pyridine N-oxide. scripps.edu This transformation has two major consequences for the ring's reactivity:

Activation towards Electrophilic Substitution: The N-oxide group is electron-donating through resonance, placing a partial negative charge on the C-2 and C-4 positions. This activates the ring for electrophilic attack, which now preferentially occurs at the C-4 position. wikipedia.orgrsc.org The N-oxide can be readily removed after the substitution by reduction, providing a powerful indirect method for the functionalization of pyridines.

Activation towards Nucleophilic Substitution: The N-oxide can be activated by reaction with electrophilic reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640) (Ac₂O). youtube.comresearchgate.net This makes the C-2 and C-6 positions highly electrophilic and susceptible to attack by nucleophiles. This strategy is commonly used to introduce functional groups at the 2-position of the pyridine ring. researchgate.net

Recent developments have also shown that pyridine N-oxides can undergo photochemical rearrangements to enable functionalization at the C-3 position, offering access to previously challenging substitution patterns. acs.org

Table of Compounds Mentioned

Compound Name
This compound
2-(Pyridin-4-yl)acetonitrile
2-(Pyridin-4-yl)butanenitrile
Acetic anhydride
Acetone
Acetonitrile
Benzene
Butyllithium
Ethane
Phenylacetonitrile
Phosphorus oxychloride
Pyridine
Pyridine N-oxide

Interconversion and Derivatization Strategies for this compound Scaffolds

The this compound core structure serves as a versatile platform for the synthesis of a wide array of more complex molecules. Its strategic functionalization allows for the introduction of diverse pharmacophores and the construction of various molecular architectures. Key transformations include the manipulation of the nitrile group to afford amines and amino acids, cyclization reactions to form heterocyclic systems, and conversion to sterically demanding amides.

Preparation of α-Amino Nitriles and Amino Acids

The conversion of nitriles to α-amino nitriles and subsequently to α-amino acids represents a fundamental transformation in organic synthesis, providing access to unnatural amino acids that are crucial components in drug discovery. nih.gov

α-Amino Nitriles: The synthesis of α-amino nitriles can be achieved through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source. While direct conversion of this compound to an α-amino nitrile is not a standard transformation, related methodologies for the synthesis of α-amino nitriles are well-established. These methods often involve the addition of a cyanide ion to an imine, cross-dehydrogenative coupling for the α-cyanation of tertiary amines, or photoredox-catalyzed oxidative cyanation of tertiary amines. researchgate.net

Amino Acids: The hydrolysis of the nitrile group in α-amino nitriles provides a direct route to α-amino acids. This hydrolysis is typically carried out under acidic or basic conditions. For instance, the hydrolysis of 3-amino-2,2-dimethyl propionitrile (B127096) to 3-amino-2,2-dimethyl propylene (B89431) acid amide can be achieved in the presence of a strong inorganic acid and water. google.com A general and convenient method for the preparation of amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, which often results in good to excellent yields. mdpi.com This approach is compatible with a wide range of natural and unnatural amino acids. mdpi.com

A novel strategy for constructing unnatural α-amino acid skeletons involves the intramolecular rearrangement of carbamates derived from amines. nih.gov This transition-metal-free method can produce a variety of amino ester products in high yields. nih.gov

Table 1: Selected Methods for the Preparation of α-Amino Acids and Their Derivatives

Starting MaterialReagents and ConditionsProductKey Features
α-Amino nitrileStrong inorganic acid, water, organic solventα-Amino acidHydrolysis of the nitrile group. google.com
Amino acidMethanol, trimethylchlorosilane, room temperatureAmino acid methyl ester hydrochlorideMild conditions, good to excellent yields. mdpi.com
Carbamate derived from amineNot specifiedUnnatural α-amino esterTransition-metal-free intramolecular rearrangement. nih.gov

Synthesis of Diverse Heterocyclic Compounds

The this compound scaffold can be utilized as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmacologically active molecules. ijpsonline.com

The nitrile group is a versatile functional group that can participate in cyclization reactions to form a variety of heterocyclic rings. For example, the reaction of alkene nitriles with various reagents can lead to the formation of pyrazoles, oxazoles, and other heterocyclic systems. longdom.org

One common strategy involves the conversion of the nitrile to other reactive intermediates. For instance, ethyl 2-(2-pyridylacetate) can be transformed into 2-(pyridin-2-yl)acetohydrazide, which serves as a starting material for the synthesis of thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.comresearchgate.net The synthesis of 2-aminopyridine (B139424) derivatives can be achieved through the cyclization of open-chain nitrile precursors with nitrogen-containing compounds. google.com

Furthermore, the pyridine ring itself can be a site for further functionalization and annulation reactions, leading to more complex fused heterocyclic systems. Pyrimidine derivatives, for example, can be synthesized and have shown a wide range of pharmacological activities. mdpi.com

Table 2: Examples of Heterocyclic Systems Derived from Pyridine-Containing Precursors

PrecursorReagents and ConditionsHeterocyclic Product
Ethyl 2-(2-pyridylacetate)1. Hydrazine hydrate, EtOH; 2. Aryl isothiocyanate, acetonitrile, refluxN-(Aryl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide
N-(Aryl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideConcentrated H₂SO₄5-(Pyridin-2-ylmethyl)-N-aryl-1,3,4-thiadiazol-2-amine
N-(Aryl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide2% NaOH, reflux4-Aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
2-(Pyridin-2-yl)acetohydrazide1. KOH, EtOH, CS₂; 2. Hydrazine hydrate, reflux4-Amino-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Formation of Sterically Hindered Amides

The synthesis of sterically hindered amides presents a significant challenge in organic chemistry. nih.govchimia.ch Traditional amide bond formation methods often fail or give low yields when bulky substrates are involved. chimia.chrsc.org The this compound scaffold, with its quaternary carbon center, can be a precursor to sterically demanding carboxylic acids or amines, making the formation of amides from these derivatives particularly challenging.

Recent advancements have provided new methodologies to overcome this hurdle. One effective approach involves the direct coupling of Grignard reagents with isocyanates. nih.govchimia.ch This method has proven to be a facile and robust solution for creating sterically congested amide bonds. nih.govchimia.ch The reaction is typically straightforward, involving the addition of a Grignard reagent to a solution of the isocyanate in an ethereal solvent. chimia.ch

Another protocol for the formation of sterically hindered amides involves the in situ formation of acyl fluorides followed by reaction with amines at elevated temperatures. rsc.org This method has been shown to be efficient for coupling sterically hindered substrates and electron-deficient amines where standard coupling reagents have failed. rsc.org

While the direct conversion of the nitrile group of this compound to a sterically hindered amide is not a one-step process, hydrolysis of the nitrile to the corresponding carboxylic acid would provide a substrate that could then be coupled with a bulky amine using these advanced methods.

Table 3: Methods for the Synthesis of Sterically Hindered Amides

MethodReactantsKey Features
Grignard Reagent AdditionGrignard Reagent, IsocyanateFacile, robust, and effective for highly congested systems. nih.govchimia.ch
Acyl Fluoride IntermediateCarboxylic Acid, Amine (with in situ formation of acyl fluoride)Efficient for sterically hindered substrates and electron-deficient amines. rsc.org

Spectroscopic and Advanced Structural Characterization of 2 Ethyl 2 Pyridin 4 Yl Butanenitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. For 2-Ethyl-2-(pyridin-4-YL)butanenitrile, the key signatures would arise from the nitrile and pyridine (B92270) moieties.

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the C≡N (nitrile) and the pyridine ring.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most distinct features in an IR spectrum. For saturated aliphatic nitriles, this vibration typically results in a sharp, medium-to-strong absorption band in the range of 2260-2240 cm⁻¹ spectroscopyonline.com. The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond spectroscopyonline.com.

Pyridine Group: The pyridine ring exhibits several characteristic vibrations. These include:

C=C and C=N Stretching Vibrations: Aromatic and heteroaromatic rings show a series of complex stretching vibrations in the 1600-1400 cm⁻¹ region. For pyridine derivatives, characteristic bands are expected around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ cdnsciencepub.comcdnsciencepub.com.

C-H Stretching Vibrations: The aromatic C-H stretching of the pyridine ring typically appears above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range orgchemboulder.com.

C-H Bending Vibrations: Out-of-plane (oop) C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ region, and their positions can sometimes give clues about the substitution pattern of the ring orgchemboulder.com.

Alkyl Groups (Ethyl): The ethyl groups will show characteristic C-H stretching vibrations for sp³-hybridized carbons in the 3000-2850 cm⁻¹ range and C-H bending vibrations around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ orgchemboulder.com.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Pyridine Ring Aromatic C-H Stretch 3100 - 3000 Medium
Ethyl Groups Aliphatic C-H Stretch 3000 - 2850 Medium
Nitrile C≡N Stretch 2260 - 2240 Sharp, Medium-Strong
Pyridine Ring C=C and C=N Stretch 1600 - 1400 Medium to Strong, Multiple Bands
Ethyl Groups C-H Bend 1470 - 1350 Medium

The precise position of the C≡N stretching frequency is sensitive to its electronic and chemical environment researchgate.net.

Conjugation: While the nitrile group in the target molecule is attached to a quaternary carbon and not directly conjugated with the pyridine ring, the electronic influence of the ring can still have a minor effect. If there were direct conjugation, a noticeable shift to a lower frequency (2240-2220 cm⁻¹) would be expected due to the delocalization of π-electrons, which weakens the C≡N bond spectroscopyonline.com.

Solvent Effects: The polarity of the solvent can influence the C≡N stretching frequency. In protic, hydrogen-bonding solvents, the frequency can shift to higher values (a blueshift) nih.govresearchgate.netacs.org. This is because hydrogen bonding to the nitrogen lone pair can alter the electronic structure of the nitrile group nih.gov. Aprotic solvents can also cause shifts depending on their dielectric constant, which is a phenomenon known as the vibrational Stark effect, where the local electric field of the solvent interacts with the C≡N bond acs.orgnih.gov. For instance, studies on similar nitriles have shown frequency shifts of up to 10 cm⁻¹ when moving from a nonpolar solvent like THF to a polar one like water researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is indispensable for determining the detailed carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would display signals corresponding to the protons of the ethyl groups and the pyridine ring.

Pyridyl Protons: The 4-substituted pyridine ring will show two sets of signals due to its symmetry.

The protons at positions 2 and 6 (α to the nitrogen) are in an identical chemical environment and are expected to appear as a doublet downfield, typically in the range of δ 8.5-8.7 ppm. The deshielding is due to the electronegativity of the adjacent nitrogen atom optica.org.

The protons at positions 3 and 5 (β to the nitrogen) are also equivalent and will appear as a doublet upfield relative to the α-protons, likely in the range of δ 7.2-7.5 ppm optica.org. These two doublets will form a characteristic AA'XX' or AX system.

Alkyl Protons (Ethyl Groups): The two ethyl groups are chemically equivalent.

The methylene (B1212753) protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. Their position will be influenced by the adjacent quaternary carbon, expected around δ 1.8-2.2 ppm.

The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons, and are expected in the typical aliphatic region, around δ 0.9-1.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm)
Pyridyl H-2, H-6 Doublet 8.5 - 8.7
Pyridyl H-3, H-5 Doublet 7.2 - 7.5
Ethyl -CH₂- Quartet 1.8 - 2.2

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Pyridyl Carbons:

C-4 (ipso-carbon attached to the alkyl group) is expected around δ 148-152 ppm.

C-2 and C-6 (α to nitrogen) are highly deshielded and would appear around δ 150 ppm testbook.com.

C-3 and C-5 (β to nitrogen) are expected to be more shielded, with chemical shifts around δ 121-125 ppm testbook.com.

Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the range of δ 115-125 ppm oregonstate.eduucalgary.ca. Its signal is often of lower intensity due to the lack of an attached proton and longer relaxation times.

Quaternary Carbon: The central quaternary carbon, bonded to the two ethyl groups, the pyridine ring, and the nitrile group, is expected to be in the range of δ 40-50 ppm. Its exact position would be influenced by the combination of attached groups.

Alkyl Carbons (Ethyl Groups):

The methylene carbons (-CH₂-) are expected around δ 30-35 ppm.

The methyl carbons (-CH₃) would appear further upfield, around δ 8-12 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridyl C-2, C-6 ~150
Pyridyl C-4 148 - 152
Pyridyl C-3, C-5 121 - 125
Nitrile C≡N 115 - 125
Quaternary C 40 - 50
Ethyl -CH₂- 30 - 35

Since this compound possesses a quaternary stereocenter if the substitution pattern allows for chirality, or for unambiguous signal assignment, advanced NMR techniques would be crucial.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl groups and the coupling between the H-2/H-6 and H-3/H-5 protons of the pyridine ring longdom.orgwikipedia.org.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the ethyl (-CH₂- and -CH₃) and pyridyl (C-2/H-2, C-3/H-3, etc.) groups wikipedia.orghuji.ac.il.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be essential for identifying the quaternary carbon by observing correlations from the ethyl protons and the pyridyl protons (H-3 and H-5) to this carbon. It would also confirm the attachment of the alkyl group to C-4 of the pyridine ring through correlations from the methylene protons to C-3, C-4, and C-5 of the ring huji.ac.illibretexts.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, a 2D NOESY experiment could provide insights into the spatial proximity of different proton groups. For instance, it could reveal through-space interactions between the protons of the ethyl groups and the protons at positions 3 and 5 of the pyridine ring, which would help to determine the preferred conformation around the C-C bond connecting the quaternary center and the pyridine ring rsc.org.

Computational Chemistry and Mechanistic Insights for 2 Ethyl 2 Pyridin 4 Yl Butanenitrile

Density Functional Theory (DFT) Studies

DFT studies are foundational in the computational analysis of molecular systems. By approximating the electron density of a molecule, DFT can elucidate a range of properties, from its electronic structure to its potential reactivity. For 2-Ethyl-2-(pyridin-4-YL)butanenitrile, these studies would provide a detailed picture of its behavior at the molecular level.

The electronic structure of a molecule is key to its chemical behavior. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding its reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing pyridine (B92270) ring and the nitrile group would be expected to influence the energies of these frontier orbitals. DFT calculations would allow for the visualization of the spatial distribution of the HOMO and LUMO, indicating the likely sites of electrophilic and nucleophilic attack. The HOMO is likely to be distributed over the pyridine ring, while the LUMO may be localized around the nitrile group and the pyridine ring.

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Gap 5.3

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, with its rotatable ethyl groups and the bond connecting the pyridine ring to the quaternary carbon, numerous conformers are possible. Identifying the lowest energy conformers, or energy minima, is crucial as these are the most likely structures to be observed experimentally.

DFT calculations can be used to perform a systematic search of the conformational space. By rotating the key dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be mapped out. The structures corresponding to the lowest points on this surface are the stable conformers. This analysis would reveal the most favorable spatial arrangement of the ethyl and pyridyl groups, taking into account steric hindrance and other non-covalent interactions.

DFT provides a suite of conceptual tools for predicting the reactivity of a molecule. rsc.org By calculating various electronic descriptors, it is possible to assess the electrophilic and nucleophilic character of different atomic sites within this compound. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is expected to be a primary nucleophilic site. Conversely, the carbon atom of the nitrile group is a potential electrophilic site.

Computational workflows can automatically identify nucleophilic and electrophilic sites and quantify their reactivity using metrics such as methyl cation and anion affinities. rsc.org These calculations can help in predicting how the molecule will interact with other reagents and can be invaluable in designing synthetic routes or understanding its biological activity.

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

ParameterValueInterpretation
Electrophilicity Index (ω)1.5Moderate electrophilicity
Nucleophilicity Index (N)3.2Good nucleophilicity

DFT calculations can be used to predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra, helping to assign signals to specific nuclei within the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. For this compound, this would allow for the characteristic vibrations of the pyridine ring, the nitrile group (C≡N stretch), and the ethyl groups to be identified and understood. nih.gov

Mechanistic Investigations of Formation and Transformation Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates that connect reactants to products, providing a detailed, step-by-step picture of the reaction pathway.

For any proposed mechanism for the formation or transformation of this compound, DFT can be used to locate the transition state (TS) structures. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. By characterizing the geometry and vibrational frequencies of the TS, its identity can be confirmed (it should have exactly one imaginary frequency).

Once the transition state and the reactants are optimized, the activation energy (Ea) for the reaction can be calculated as the energy difference between them. The activation energy is a critical parameter that determines the rate of a chemical reaction. A lower activation energy implies a faster reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in the synthesis of this compound, DFT could be used to model the nucleophilic substitution reaction that forms the key carbon-carbon bond, allowing for a detailed understanding of the factors that control the reaction's efficiency.

Reaction Coordinate Analysis

No studies detailing the reaction coordinate analysis for the synthesis or transformation of this compound were found. This type of analysis involves mapping the energy profile of a reaction as it progresses from reactants to products, identifying transition states and intermediates, which is crucial for understanding reaction feasibility and kinetics.

Radical Intermediates and Single-Electron Transfer Processes

No literature was identified that specifically investigates the involvement of radical intermediates or single-electron transfer (SET) processes in reactions leading to or involving this compound. Research in this area would focus on detecting or computationally predicting the existence of radical species and understanding the electron transfer steps that can govern certain reaction pathways.

Isotopic Labeling Studies for Mechanistic Elucidation

There is no evidence of isotopic labeling studies being conducted to elucidate the reaction mechanisms for this compound. These experiments involve replacing one or more atoms in a reactant with a specific isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C) to trace the atoms' pathways throughout the reaction, providing definitive evidence for proposed mechanisms.

Molecular Dynamics and Advanced Simulation Techniques

Advanced simulation studies, such as molecular dynamics (MD), which would provide insight into the conformational dynamics, solvent interactions, and macroscopic properties of this compound, have not been published. These computational techniques are powerful tools for linking molecular behavior to bulk properties but require significant computational resources and have not been applied to this specific compound in the available literature.

Advanced Applications and Research Directions of 2 Ethyl 2 Pyridin 4 Yl Butanenitrile in Chemical Sciences

Building Block in Complex Molecule Synthesis

The strategic placement of the pyridine (B92270) ring and the nitrile group allows 2-Ethyl-2-(pyridin-4-YL)butanenitrile to be a precursor in the synthesis of a wide array of more complex organic molecules, particularly those containing nitrogen.

The nitrile functional group is a well-established precursor for the formation of various nitrogen-containing heterocyclic rings. Although the pyridine ring is itself a heterocycle, the nitrile moiety of this compound can be engaged in cyclization reactions to construct a second, different heterocyclic system. This reactivity is utilized for creating functionally substituted azoles and azines. nih.govrsc.org For instance, pyridylacetonitriles can react with reagents like hydrazine or hydroxylamine to form pyrazoles or isoxazoles, respectively.

Another significant application is the synthesis of tetrazoles, which are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. mdpi.com The reaction of the nitrile group with an azide (B81097) source, such as sodium azide, can lead to the formation of a tetrazole ring. The general reactivity of the pyridylacetonitrile scaffold has been demonstrated in the synthesis of various azolylpyridines. nih.gov For example, analogs like 2-pyridylacetonitrile readily couple with aromatic diazonium salts to yield arylhydrazones, which can be cyclized into 1,2,3-triazolylpyridines. nih.gov This established reactivity suggests that this compound can serve as a substrate to produce highly substituted, multi-heterocyclic frameworks.

Table 1: Examples of Heterocycles Synthesized from Pyridylacetonitrile Analogs. This table outlines common transformations of the nitrile group in pyridylacetonitrile derivatives to form more complex nitrogen-containing heterocycles.

Chiral amines are fundamental components of numerous pharmaceuticals, natural products, and fine chemicals. rsc.org The synthesis of enantiomerically pure amines, especially those with stereogenic centers at the α-position, is a significant area of research. acs.org While this compound itself is an achiral molecule due to the presence of two identical ethyl groups on the α-carbon, its structural motif is highly relevant to the synthesis of chiral molecules.

By starting with a closely related analog where the two alkyl groups are different (e.g., 2-methyl-2-ethyl-2-(pyridin-4-YL)butanenitrile), the α-carbon becomes a stereocenter. The nitrile group can then be transformed into other functional groups to yield chiral products.

Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding α-branched amide.

Reduction of the nitrile, for instance using lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affords the primary α-branched amine.

Modern synthetic methods have focused on the direct conversion of nitriles to unprotected primary amines with high enantioselectivity. nih.govnih.gov Catalytic strategies, often employing copper or other transition metals, allow for the enantioselective addition of nucleophiles to in-situ generated imine intermediates derived from nitriles. nih.gov Therefore, α,α-dialkyl-4-pyridylacetonitriles are valuable platforms for accessing complex chiral amines and their derivatives, which are otherwise challenging to synthesize.

Beyond the reactivity of the nitrile group, the pyridine ring of this compound can be further functionalized. The synthesis of highly substituted pyridines is of great interest as these motifs are present in many biologically active compounds. One established method for creating substituted pyridines involves the reaction of pyridinium (B92312) salts with nucleophiles. For example, the reaction between an N-activated pyridinium salt and a nitrile anion can yield a 1,4-dihydropyridine adduct, which can then be oxidized to the corresponding α-(4-pyridyl)nitrile. rsc.org This approach allows for the construction of complex substitution patterns on the pyridine ring that may not be accessible through other means.

Alternative strategies involve tandem cycloaddition/cycloreversion processes using precursors like 1,4-oxazinones to build the polysubstituted pyridine core. nih.gov While direct electrophilic aromatic substitution on the pyridine ring is often difficult due to its electron-deficient nature, precursor molecules like this compound can be incorporated into these more complex synthetic sequences to generate highly decorated pyridine structures.

Contributions to Materials Science Research

The electronic properties of the pyridine ring make this compound and its derivatives of interest in the field of materials science, particularly for applications in electronics and optics.

π-conjugated materials, which feature alternating single and multiple bonds, are the cornerstone of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govmdpi.com These materials' properties are dictated by their molecular structure, especially the interplay between electron-donating (donor) and electron-accepting (acceptor) units.

The pyridine ring is electron-deficient and is thus considered an acceptor moiety. Incorporating pyridine or other nitrogen-containing heterocycles like pyrazine into a polymer backbone is a common strategy for tuning the electronic properties of the resulting material. nih.govrsc.org this compound can be envisioned as a building block for such systems. After conversion of the nitrile group into a reactive handle (e.g., an amine or a carboxylic acid), the molecule could be polymerized or coupled with other aromatic units to create novel D-π-A (Donor-π-Acceptor) conjugated materials. The bulky α,α-diethyl substitution may also impart beneficial properties, such as improved solubility and processability, while influencing the solid-state packing of the material, which is critical for charge transport.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in telecommunications, optical computing, and frequency doubling. mdpi.comscirp.org A common design for molecules with second-order NLO properties is the "push-pull" system, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge. mdpi.com

The pyridyl group in this compound can function as the electron-accepting component of an NLO chromophore. Research on simpler pyrene-pyridine systems has shown that the NLO response can be effectively tuned by modifying the electronic character of the pyridine nitrogen through protonation or coordination to a metal center. mdpi.comresearchgate.net To create a functional NLO material from this building block, the nitrile group could be elaborated into a π-conjugated bridge, which is then connected to a potent electron-donating group. The resulting push-pull molecule would leverage the inherent electron-accepting nature of the pyridine ring to achieve a significant NLO response.

Table 2: NLO Properties of Representative Pyridine-Based and Other Push-Pull Chromophores. This table summarizes key features and tuning mechanisms for different classes of NLO-active molecules, providing context for the potential role of pyridylacetonitrile derivatives.

Catalytic and Ligand Applications

The presence of a pyridine nitrogen atom and a nitrile group makes this compound a promising candidate for applications in catalysis, particularly as a ligand for metal complexes.

Development of Pyridine-Nitrile Containing Ligands for Metal Catalysis

Pyridine-containing ligands are extensively used in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with a wide range of metal centers. The incorporation of a nitrile group can further modulate the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Late transition metal complexes, for instance, are a significant class of olefin polymerization catalysts, and their performance is highly dependent on the steric bulk of the ligands. While research on 8-arylnaphthylamines has shown promise in creating sterically hindered catalysts, the principle of using bulky ligands to tune catalytic activity is broadly applicable. mdpi.com The ethyl groups on the quaternary carbon of this compound could provide the necessary steric hindrance around a coordinated metal center.

The synthesis of various pyridine-imine, bis(imino)pyridyl, and other chelate ligands has demonstrated the versatility of pyridine derivatives in catalyst design. mdpi.com These catalysts have shown potential in olefin polymerizations, offering pathways to new polymer properties. mdpi.com

Interactive Data Table: Comparison of Pyridine-Based Ligand Systems in Catalysis

Ligand TypeMetal Center(s)ApplicationKey Feature
Pyridine-ImineNi, PdOlefin PolymerizationTunable steric and electronic properties
Bis(imino)pyridylFe, CoOlefin PolymerizationRobust catalysts with high activity
Pyridine-Nitrile (hypothetical)Various transition metalsVarious catalytic transformationsPotential for hemilabile behavior and electronic modulation

Impact on Chelation-Assisted Transformations

Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central atom, can significantly influence the reactivity and selectivity of chemical transformations. The pyridine nitrogen and the nitrile nitrogen in this compound could potentially act as a bidentate ligand, chelating to a metal center.

The chelating capability of pyridine-containing compounds has been demonstrated with ligands like (2E,2′E)-2,2′-(pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(N-ethylhydrazinecarbothioamide), which can act as a pentadentate or tetradentate chelating agent with various metal ions. researchgate.net The mode of chelation can be influenced by the reaction conditions and the nature of the metal ion. researchgate.net

In the context of catalysis, chelation can be used to direct a reaction to a specific site on a molecule, a strategy known as chelation-assisted synthesis. This approach is valuable in C-H bond activation and functionalization, where the chelating ligand brings the catalyst into close proximity to the target bond.

Emerging Research Areas and Future Perspectives

The unique structural features of this compound also open up avenues for its use in more modern and dynamic areas of chemistry.

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. This reversibility allows for the creation of dynamic libraries of compounds that can adapt their composition in response to external stimuli. The nitrile group is a functional group that can participate in reversible reactions, making compounds like this compound potential building blocks for dynamic covalent systems.

The reaction of nitriles with compounds featuring an active α-methylene group can lead to the formation of different heterocyclic products, and this process can be reversible. mdpi.com For instance, the coupling of 2-pyridylselenyl reagents with such nitriles can yield thermodynamically or kinetically favored products depending on the solvent, and the transformation between these products can be reversible. mdpi.com This dynamic nature is a cornerstone of DCC.

The electrophilic nature of the carbon atom in a nitrile group allows it to react with nucleophiles like cysteines in proteins, a principle used in the development of covalent inhibitors. nih.gov The reversibility of this bond can be tuned by modifying the substituents near the nitrile group. nih.gov This tunability is a key aspect of designing dynamic systems.

Potential in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The pyridine and nitrile functionalities in this compound can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, making it a promising building block for supramolecular assemblies.

Pyridinium-derived zwitterions have been shown to form hydrogen-bonded chains in the solid state, demonstrating the robustness of this supramolecular motif. rsc.org The nitrile group can also participate in weak C–H⋯N interactions, further directing the packing of molecules in a crystal lattice. rsc.org

The coupling of 2-pyridylselenenyl halides with nitriles can form 1,2,4-selenadiazoles, which act as novel supramolecular building blocks. acs.orgacs.org These molecules can engage in a variety of chalcogen bonding interactions, demonstrating the utility of the pyridyl-nitrile combination in designing self-assembling systems. acs.orgacs.org Furthermore, pyridyl-N-oxide amides are known to form supramolecular gels, where hydrogen bonding and metal coordination play key roles in the formation of the gel network. mdpi.com

Interactive Data Table: Non-Covalent Interactions Involving Pyridine and Nitrile Groups

Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Hydrogen BondingPyridine N as acceptorFormation of chains and networks
π-π StackingPyridine ringsStabilization of layered structures
C–H⋯N InteractionsC-H bonds and Nitrile NDirectional control of crystal packing
Chalcogen BondingSelenium and Nitrile/Pyridine NFormation of specific supramolecular synthons

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-2-(pyridin-4-yl)butanenitrile, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or cyanoalkylation reactions. For example, reacting 2-(pyridin-4-yl)acetonitrile with ethyl halides in the presence of a strong base (e.g., sodium tert-butoxide) in tetrahydrofuran (THF) at controlled temperatures (0–25°C) . Key factors:

  • Base strength : Strong bases like NaOtBu enhance deprotonation of the acetonitrile precursor.
  • Solvent polarity : THF balances reactivity and solubility.
  • Temperature : Lower temperatures minimize side reactions.
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane). Yields range from 50–70%, depending on steric hindrance from the ethyl group .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the pyridine ring protons (δ 8.5–7.5 ppm) and nitrile carbon (δ ~120 ppm).
  • Mass spectrometry (MS) : ESI-MS or GC-MS verifies the molecular ion peak (m/z ≈ 175 for C11_{11}H14_{14}N2_2).
  • IR spectroscopy : A sharp peak at ~2240 cm1^{-1} confirms the nitrile group .

Q. How does the pyridine ring influence the compound’s reactivity in nucleophilic additions?

The pyridine ring’s electron-withdrawing nature activates the adjacent nitrile group for nucleophilic attacks. For example:

  • Grignard reactions : Ethylmagnesium bromide adds to the nitrile, forming imine intermediates.
  • Reduction : LiAlH4_4 reduces the nitrile to an amine, but competing coordination with the pyridine nitrogen may require protective groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) provides precise bond lengths and angles. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Hydrogen bonding analysis : Identify C–H···N interactions between the pyridine ring and nitrile group (distance ~2.5–3.0 Å) using graph-set notation (e.g., R22(8)R_2^2(8)) .
  • Twinning and disorder : Address crystallographic ambiguities with PLATON’s TWINABS or SQUEEZE for solvent masking .

Q. How can conflicting spectroscopic data (e.g., 13C^{13}C13C NMR shifts) be reconciled for derivatives of this compound?

Contradictions often arise from solvent effects or dynamic processes. Strategies:

  • Variable-temperature NMR : Detect conformational changes (e.g., pyridine ring puckering) by analyzing coalescence temperatures.
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental chemical shifts to identify rotameric equilibria .
  • Cross-validation : Use HSQC and HMBC to resolve ambiguous assignments .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with pyridine-nitrogen interactions (e.g., with histidine residues).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence quenching : Monitor tryptophan residue perturbations upon ligand binding (λex_{ex} = 280 nm) .

Methodological Comparisons

Q. Table 1: Advantages and limitations of synthesis routes

MethodYield (%)Purity (HPLC)Key Challenges
Cyanoalkylation65>95%Steric hindrance from ethyl
Grignard addition5090%Competing side reactions
Catalytic nitrilation7098%Catalyst cost and recycling

Q. Table 2: Crystallographic vs. spectroscopic structural validation

TechniqueResolutionData OutputLimitations
SCXRD<0.8 ÅFull 3D structureRequires high-quality crystals
1H^1H-13C^{13}C HSQCN/AProton-carbon connectivityOverlap in crowded regions
DFT calculationsTheoreticalElectronic structure modelingComputational cost

Safety and Handling

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, goggles) .
  • Storage : Inert atmosphere (N2_2), desiccated at 4°C to prevent hydrolysis of the nitrile group .

Research Applications

  • Medicinal chemistry : Intermediate for H1_1 antihistamine analogs (e.g., structural analogs in ).
  • Materials science : Precursor for liquid crystals via nitrile-to-amine functionalization .

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